Cas no 2680782-39-0 (benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate)

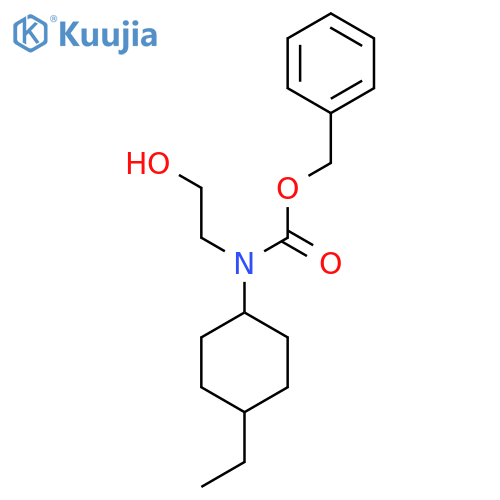

2680782-39-0 structure

商品名:benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate

- EN300-28291391

- 2680782-39-0

-

- インチ: 1S/C18H27NO3/c1-2-15-8-10-17(11-9-15)19(12-13-20)18(21)22-14-16-6-4-3-5-7-16/h3-7,15,17,20H,2,8-14H2,1H3

- InChIKey: GBPUVXDSDURSMK-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N(CCO)C1CCC(CC)CC1)=O

計算された属性

- せいみつぶんしりょう: 305.19909372g/mol

- どういたいしつりょう: 305.19909372g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28291391-0.25g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28291391-5g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28291391-0.05g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28291391-2.5g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28291391-0.1g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28291391-5.0g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28291391-1.0g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28291391-10.0g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28291391-10g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28291391-0.5g |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate |

2680782-39-0 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 |

benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

H. Yasumatsu,N. Fukui Catal. Sci. Technol., 2016,6, 6910-6915

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2680782-39-0 (benzyl N-(4-ethylcyclohexyl)-N-(2-hydroxyethyl)carbamate) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 4770-00-7(3-cyano-4-nitroindole)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量